molecular formula C17H16N2O3S2 B2686992 Ethyl 3-methyl-5-(2-phenylacetamido)-4-thiocyanatothiophene-2-carboxylate CAS No. 681158-29-2

Ethyl 3-methyl-5-(2-phenylacetamido)-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2686992
CAS No.: 681158-29-2
M. Wt: 360.45
InChI Key: CMEHILNSJVRQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-5-(2-phenylacetamido)-4-thiocyanatothiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is notable for its complex structure, which includes an ethyl ester, a phenylacetamido group, and a thiocyanate group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(2-phenylacetamido)-4-thiocyanatothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Phenylacetamido Group: The phenylacetamido group can be introduced via an amide formation reaction, where phenylacetic acid is reacted with an appropriate amine.

    Thiocyanation: The thiocyanate group is introduced by reacting the thiophene derivative with thiocyanogen or a thiocyanate salt under suitable conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiocyanate group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methyl-5-(2-phenylacetamido)-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of specialty chemicals and advanced materials due to its unique functional groups.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(2-phenylacetamido)-4-thiocyanatothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylacetamido group can mimic natural substrates of enzymes, while the thiocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-5-(2-phenylacetamido)-4-chlorothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a thiocyanate group.

    Ethyl 3-methyl-5-(2-phenylacetamido)-4-bromothiophene-2-carboxylate: Similar structure with a bromine atom instead of a thiocyanate group.

Uniqueness

Ethyl 3-methyl-5-(2-phenylacetamido)-4-thiocyanatothiophene-2-carboxylate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions.

Properties

IUPAC Name

ethyl 3-methyl-5-[(2-phenylacetyl)amino]-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-22-17(21)15-11(2)14(23-10-18)16(24-15)19-13(20)9-12-7-5-4-6-8-12/h4-8H,3,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEHILNSJVRQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=CC=C2)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.